molecular formula C17H34N4O10 B13419349 Dehydrate Neomycin

Dehydrate Neomycin

Cat. No.: B13419349
M. Wt: 454.5 g/mol
InChI Key: QEKHUZCBIPSMQR-NPXXYGQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrate Neomycin is a derivative of Neomycin, an aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. Neomycin is commonly used to treat a variety of bacterial infections and is known for its effectiveness against both gram-positive and gram-negative bacteria. This compound, specifically, is a form of Neomycin that has undergone a dehydration process, which can affect its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydrate Neomycin typically involves the dehydration of Neomycin. This process can be achieved through various chemical reactions, often involving the removal of water molecules from the compound. Common reagents used in dehydration reactions include sulfuric acid and certain zeolites, which act as dehydrating agents .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale dehydration processes. These processes are carefully controlled to ensure the purity and effectiveness of the final product. The dehydration is often carried out in specialized reactors where temperature, pressure, and reagent concentrations are meticulously regulated .

Chemical Reactions Analysis

Types of Reactions

Dehydrate Neomycin can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Dehydrate Neomycin has a wide range of applications in scientific research, including:

Mechanism of Action

Dehydrate Neomycin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the translation of mRNA, thereby preventing protein synthesis and leading to bacterial cell death. Additionally, this compound exhibits a high binding affinity for phosphatidylinositol 4,5-bisphosphate, a phospholipid component of cell membranes, which further disrupts bacterial cell function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydrate Neomycin is unique due to its dehydration process, which can enhance its stability and effectiveness in certain applications. This makes it particularly valuable in industrial and pharmaceutical settings where stability is crucial .

Properties

Molecular Formula

C17H34N4O10

Molecular Weight

454.5 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(2R,3S,5R,6S)-3,5-diamino-2,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

InChI

InChI=1S/C17H34N4O10/c18-2-6-11(25)12(26)8(21)16(28-6)30-14-7(3-22)29-17(13(14)27)31-15-9(23)4(19)1-5(20)10(15)24/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7+,8+,9+,10-,11+,12+,13+,14+,15?,16+,17-/m0/s1

InChI Key

QEKHUZCBIPSMQR-NPXXYGQBSA-N

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)O)N

Origin of Product

United States

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